

An In-depth Technical Guide to the Health and Safety of Tetramethylsuccinonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Tetramethylsuccinonitrile**

Cat. No.: **B1209541**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety information currently available for **Tetramethylsuccinonitrile** (TMSN). The information is compiled from various scientific and regulatory sources to assist researchers, scientists, and drug development professionals in handling this compound safely. This document summarizes key toxicological data, outlines plausible metabolic and signaling pathways based on current knowledge of related compounds, and provides representative experimental protocols for toxicity testing.

Chemical and Physical Properties

Tetramethylsuccinonitrile is a colorless and odorless solid.[1][2] It is a dinitrile compound that is known to form cyanide in the body.[1][2] TMSN is used in the production of vinyl foam.[3] It is considered combustible and can decompose on heating to produce toxic fumes, including hydrogen cyanide and nitrogen oxides.[4][5] It is incompatible with strong oxidizers, and such contact may cause fire and explosion hazards.[4]

Property	Value	Reference
Chemical Formula	$C_8H_{12}N_2$	[6]
Molecular Weight	136.19 g/mol	[1]
CAS Number	3333-52-6	[6]
Appearance	Colorless, odorless solid/white crystals	[1] [2] [4]
Melting Point	170.5-171.5 °C (sublimes)	[2]
Boiling Point	Sublimes	[2]
Water Solubility	Insoluble	[3]
Density	1.07 g/cm ³	[5]

Toxicological Data

Tetramethylsuccinonitrile is a highly toxic compound. Exposure can occur through inhalation, skin absorption, and ingestion.[\[2\]](#)[\[4\]](#)

Acute Toxicity

The acute toxicity of TMSN has been evaluated in several animal models. The compound is classified as fatal if swallowed and toxic in contact with skin or if inhaled.[\[7\]](#)[\[8\]](#)

Route of Administration	Species	LD50/LC50	Reference
Oral	Rat	27 mg/kg	[7]
Oral	Rat	38.9 mg/kg	[1][9]
Dermal	-	300 mg/kg	[7]
Intraperitoneal	Rat	17.5 mg/kg (17,500 µg/kg)	[1]
Subcutaneous	Rat	30 mg/kg	[1]
Intravenous	Rabbit	20 mg/kg	[1]
Inhalation (LC50)	Rat	0.34 mg/l (2 h)	[7]
Inhalation (LC50)	Mouse	28 ppm (3 hr)	[6]
Inhalation (LC50)	Rat	6 ppm (30 hr)	[6]

Subchronic Toxicity

A 90-day subchronic toxicity study in rats administered TMSN by intubation showed significant reductions in weight gain at doses of 10 and 3 mg/kg/day.[10] The study also identified the liver and kidneys as target organs, with increased weights and tubular nephrosis observed.[10] A no-effect level was established at 0.01 mg/kg.[10]

Human Health Effects

Exposure to TMSN can cause a range of symptoms affecting the central nervous system, liver, kidneys, and gastrointestinal tract.[2]

- **Acute Effects:** Short-term exposure can lead to headache, nausea, dizziness, convulsions, and coma.[2][3] Skin contact can cause irritation, resulting in a rash or burning sensation.[3]
- **Chronic Effects:** Long-term exposure may lead to damage to the liver and kidneys.[3] There is currently no data available on the carcinogenic or reproductive hazards of TMSN.[3]

- Occupational Exposure: A study of workers in a PVC production plant exposed to TMSN reported cases of convulsions with reversible pathologic EEG and hypoglycemia.[11] Other common symptoms included headaches, dizziness, and unpleasant taste sensations.[11][12]

Occupational Exposure Limits

Several organizations have established occupational exposure limits for TMSN to protect workers from its harmful effects.

Organization	Limit	Reference
OSHA (PEL)	TWA 3 mg/m ³ (0.5 ppm) [skin]	[6]
NIOSH (REL)	TWA 3 mg/m ³ (0.5 ppm) [skin]	[13]
ACGIH (TLV)	TWA 2.8 mg/m ³ (0.5 ppm) [skin]	[4][13]
NIOSH (IDLH)	5 ppm	[13]

Experimental Protocols

Detailed experimental protocols for specific studies on TMSN are not readily available in the public domain. However, standardized guidelines from the Organisation for Economic Co-operation and Development (OECD) are typically followed for toxicity testing. Below are representative protocols based on these guidelines.

Acute Oral Toxicity Testing (based on OECD Guideline 423)

This method is designed to estimate the acute oral toxicity of a substance.

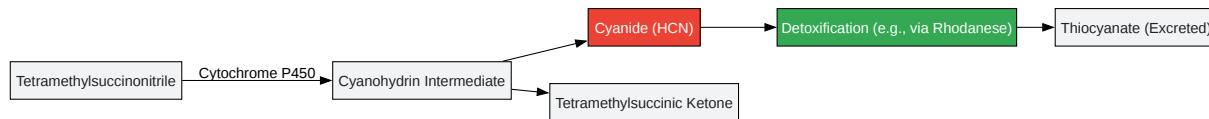
- Test Animals: Healthy, young adult rats (e.g., Sprague-Dawley strain), typically females, are used. Animals are acclimatized to laboratory conditions for at least 5 days before the study.
- Housing and Feeding: Animals are housed in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle. They have free access to standard laboratory diet and drinking water.

- Dose Preparation: The test substance (TMSN) is typically dissolved or suspended in a suitable vehicle, such as corn oil.
- Administration of Doses: A single dose of the test substance is administered to the animals by oral gavage. The volume administered is generally kept low (e.g., 1-2 mL/100g body weight).
- Procedure: A stepwise procedure is used with a starting dose based on the expected toxicity. Typically, a group of three animals is dosed. The outcome (survival or death) determines the next dose level.
- Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
- Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

90-Day Subchronic Oral Toxicity Study (based on OECD Guideline 408)

This study provides information on the potential health hazards from repeated exposure over a prolonged period.

- Test Animals: Healthy young rodents (usually rats) are used. Both males and females are included in the study.
- Dose Groups: At least three dose levels of the test substance and a control group (vehicle only) are used. Each group typically consists of 10 males and 10 females.
- Dose Administration: The test substance is administered orally (e.g., by gavage or in the diet/drinking water) daily for 90 days.
- Clinical Observations: Animals are observed daily for signs of toxicity. Detailed clinical examinations are performed weekly. Body weight and food/water consumption are recorded weekly.

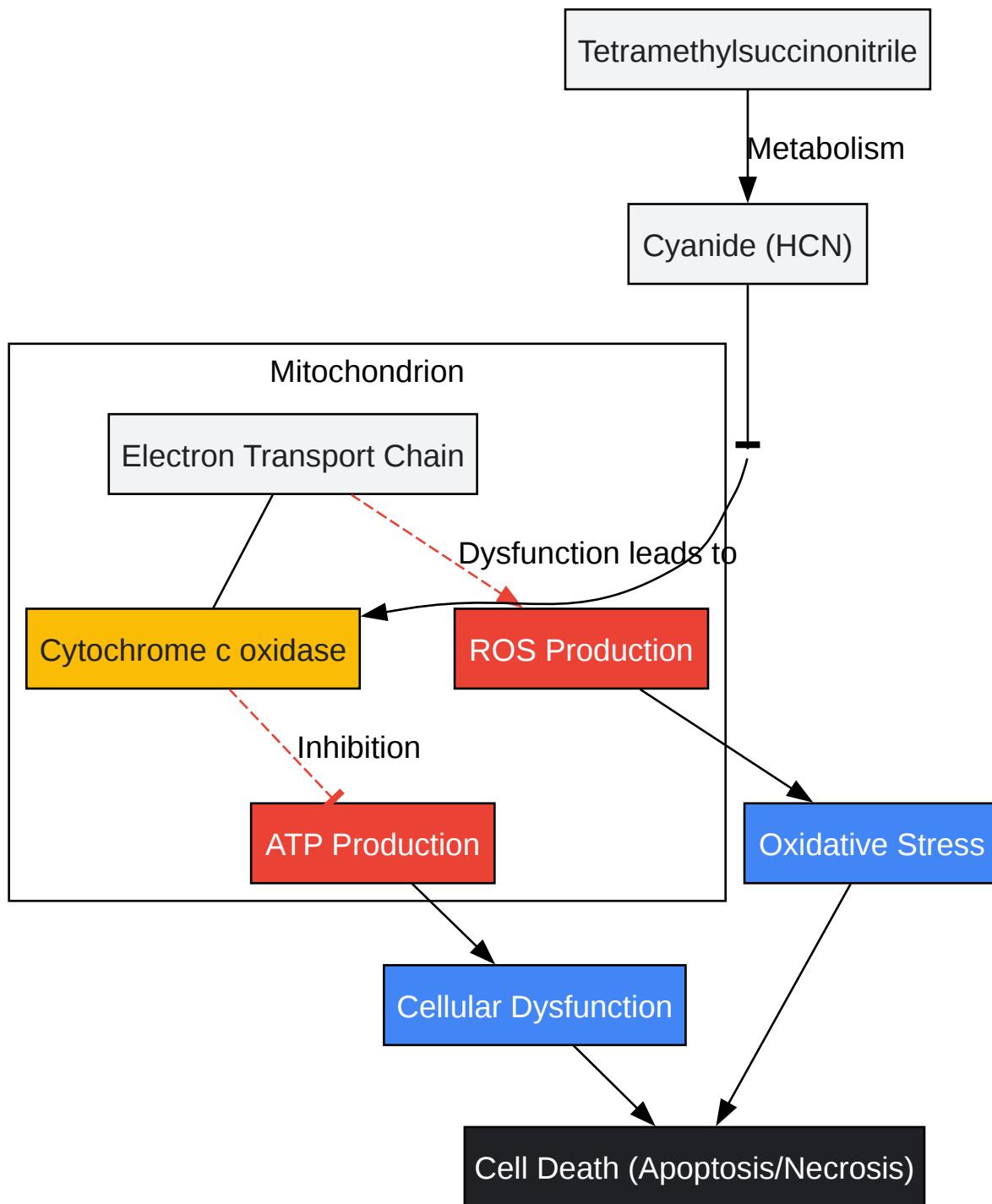

- Hematology and Clinical Biochemistry: Blood samples are collected at the end of the study for analysis of hematological and clinical biochemistry parameters.
- Pathology: All animals are subjected to a full gross necropsy at the end of the study. Organs and tissues are weighed, and histopathological examinations are performed on the control and high-dose groups, with further examination of lower-dose groups for any observed lesions.

Plausible Metabolic and Signaling Pathways

Disclaimer: The following pathways are not experimentally confirmed for **Tetramethylsuccinonitrile** but are based on the known metabolism of nitriles and the toxic effects of cyanide, a potential metabolite.

Proposed Metabolic Pathway of Tetramethylsuccinonitrile

Nitriles can be metabolized in the body, primarily by cytochrome P450 enzymes in the liver.^[7] This process can lead to the release of cyanide.

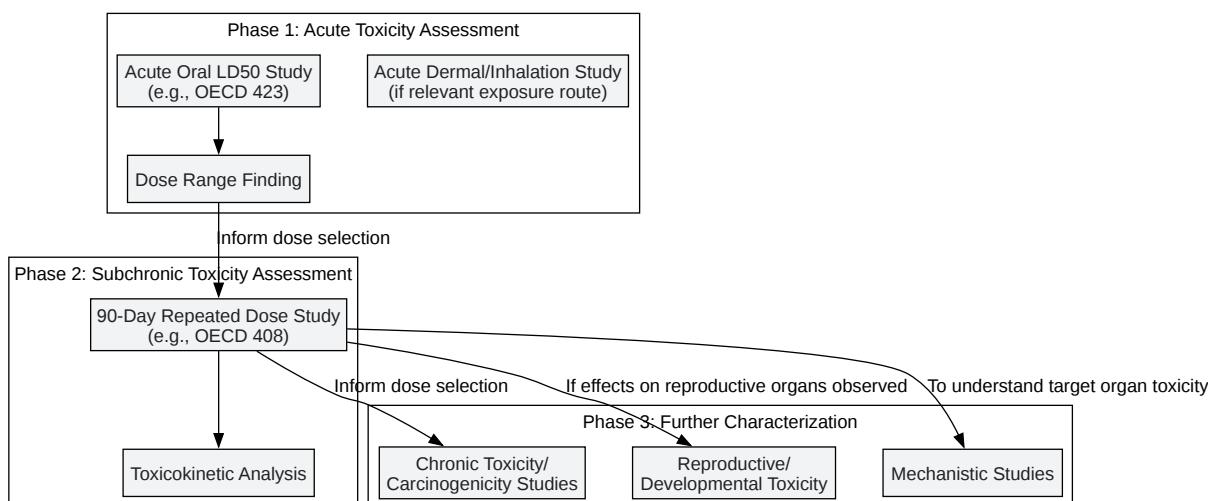

[Click to download full resolution via product page](#)

Caption: Proposed metabolic pathway of **Tetramethylsuccinonitrile** (TMSN).

Signaling Pathways Potentially Affected by TMSN (via Cyanide)

The toxicity of cyanide, a potential metabolite of TMSN, is primarily due to its inhibition of cytochrome c oxidase in the mitochondrial electron transport chain. This leads to cellular

hypoxia, a decrease in ATP production, and the generation of reactive oxygen species (ROS). These events can trigger a cascade of downstream signaling pathways leading to cell death.



[Click to download full resolution via product page](#)

Caption: Potential signaling cascade initiated by TMSN-derived cyanide.

Experimental Workflow for In Vivo Toxicity Assessment

A typical workflow for assessing the *in vivo* toxicity of a compound like TMSN involves a tiered approach, starting with acute toxicity and progressing to more long-term studies if necessary.

[Click to download full resolution via product page](#)

Caption: Tiered experimental workflow for in vivo toxicity assessment of TMSN.

Conclusion and Recommendations

Tetramethylsuccinonitrile is a compound with significant acute and subchronic toxicity. Its handling requires strict adherence to safety protocols, including the use of appropriate personal

protective equipment to prevent inhalation, skin contact, and ingestion. The primary target organs appear to be the central nervous system, liver, and kidneys. Although the precise metabolic and signaling pathways for TMSN have not been fully elucidated, its toxicity is likely mediated, at least in part, by the release of cyanide. Further research is needed to fully characterize its toxicological profile, including its potential for carcinogenicity and reproductive toxicity, and to delineate its specific molecular mechanisms of action. Researchers and drug development professionals should exercise extreme caution when working with this compound and ensure that all handling is performed in a well-ventilated area, such as a chemical fume hood, with appropriate engineering controls in place.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 3. researchgate.net [researchgate.net]
- 4. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]
- 5. Cytochrome P450 3A4-mediated oxidative conversion of a cyano to an amide group in the metabolism of pinacidil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Modeling cyanide release from nitriles: prediction of cytochrome P450 mediated acute nitrile toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oecd.org [oecd.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. ask-force.org [ask-force.org]
- 12. Cyanide Beyond Toxicity: A Systematic Review of Its Effects on Vascular Function - PMC [pmc.ncbi.nlm.nih.gov]

- 13. oecd.org [oeecd.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Health and Safety of Tetramethylsuccinonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1209541#health-and-safety-information-for-tetramethylsuccinonitrile\]](https://www.benchchem.com/product/b1209541#health-and-safety-information-for-tetramethylsuccinonitrile)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com